1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining fluorophenyl, methyl, pyridinyl, and chromeno-pyrrole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the core chromeno-pyrrole structure. The synthetic route may include:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the core structure.
Addition of the pyridinyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Methylation: The final step involves the methylation of the compound to achieve the desired structure.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different analogs.
Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions.
Scientific Research Applications
1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique structure and properties can be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Pyrrolidine derivatives: Known for their versatility in drug discovery, these compounds also feature a nitrogen-containing ring.
Fluorinated pyridines: These compounds are used in various chemical and biological applications due to their unique properties.
The uniqueness of this compound lies in its combination of structural elements, which may confer distinct biological and chemical properties not found in other compounds.
Properties
IUPAC Name |
1-(3-fluorophenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O3/c1-13-8-9-17-16(11-13)21(27)19-20(14-5-4-6-15(24)12-14)26(23(28)22(19)29-17)18-7-2-3-10-25-18/h2-12,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCCLWIYTKWDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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